Cas no 2411221-84-4 (2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)
![2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide structure](https://ja.kuujia.com/scimg/cas/2411221-84-4x500.png)
2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide
- Z3887631348
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- インチ: 1S/C12H11Cl2FN2O/c13-5-11(18)16-2-1-7-6-17-12-9(7)3-8(15)4-10(12)14/h3-4,6,17H,1-2,5H2,(H,16,18)
- InChIKey: ICXXIJLDSBVKSN-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C1NC=C2CCNC(CCl)=O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 306
- トポロジー分子極性表面積: 44.9
- XLogP3: 3
2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7491342-0.05g |
2-chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide |
2411221-84-4 | 95% | 0.05g |
$246.0 | 2024-05-23 | |
1PlusChem | 1P029793-50mg |
2-chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide |
2411221-84-4 | 90% | 50mg |
$356.00 | 2024-05-22 |
2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamideに関する追加情報
2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide (CAS No. 2411221-84-4): A Comprehensive Overview
2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide (CAS No. 2411221-84-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its complex indole scaffold and functional groups, holds promise in various areas of research, including neuropharmacology and oncology.
The indole core is a well-known privileged structure in medicinal chemistry, often associated with bioactive molecules that exhibit diverse biological activities. The presence of the 7-chloro and 5-fluoro substituents on the indole ring, along with the 2-chloroacetamide moiety, imparts specific pharmacological properties to this compound. These modifications can influence the compound's binding affinity to various receptors and enzymes, making it a valuable candidate for further investigation.
Recent studies have highlighted the potential of 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide in modulating neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits selective serotonin reuptake inhibition (SSRI) properties, which could be beneficial in the treatment of mood disorders such as depression and anxiety. The selective nature of this inhibition suggests that it may have fewer side effects compared to traditional SSRIs.
In addition to its neuropharmacological properties, 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide has also been investigated for its potential anti-cancer effects. Preliminary studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.
The structural complexity of 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide also makes it an interesting candidate for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can gain insights into how specific functional groups contribute to its biological activity. This information is crucial for optimizing the compound's pharmacological profile and developing more potent and selective derivatives.
Synthesis of 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide involves a multi-step process that typically starts with the preparation of the indole core followed by functionalization steps to introduce the desired substituents. Recent advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in both academic and industrial settings.
The safety profile of 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide is another important aspect that has been studied extensively. Preclinical toxicology assessments have shown that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide (CAS No. 2411221-84-4) represents a promising lead compound with potential applications in both neuropharmacology and oncology. Its unique structural features and favorable biological properties make it an attractive target for further research and development. As more studies are conducted, it is likely that this compound will continue to reveal new insights into its mechanisms of action and therapeutic potential.
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